
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound with potential biological activity. This compound features unique structural characteristics, including a cyclohexene moiety and an oxazole ring, which may contribute to its pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3S, with a molecular weight of approximately 355.41 g/mol. Its structure can be broken down into several functional groups that are known to exhibit various biological activities.
Structural Features
Feature | Description |
---|---|
Cyclohexene moiety | Contributes to hydrophobic interactions |
Oxazole ring | Associated with antimicrobial properties |
Thiophene group | May enhance the compound's reactivity and biological interactions |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. The presence of both thiophene and oxazole rings suggests potential effectiveness against various bacterial strains.
In Vitro Studies
In vitro tests have been conducted to evaluate the antibacterial activity of this compound against several pathogenic strains, including:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
The results from these studies demonstrated that the compound possesses measurable antibacterial effects, as shown in the following table:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 19 |
Escherichia coli | 18 |
Klebsiella pneumoniae | 22 |
These findings indicate that the compound could serve as a lead in the development of new antibacterial agents.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis, leading to inhibition of growth or cell death.
Comparative Studies
Research has compared this compound with other structurally similar compounds to assess its relative biological activity.
Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Cyclohexene; pyrazole ring | Moderate antibacterial activity |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | Cyclohexene; furan; isoxazole | Lower antibacterial activity |
These comparisons highlight the unique biological properties of this compound, suggesting that its specific combination of functional groups may confer enhanced efficacy against certain pathogens.
Future Directions in Research
The ongoing research into this compound should focus on:
- Mechanistic Studies : Elucidating the pathways through which the compound exerts its effects.
- In Vivo Testing : Evaluating the efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) : Modifying structural elements to optimize biological activity.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-7-9-24-11-13)20-17-19-14(10-23-17)16(22)18-8-6-12-4-2-1-3-5-12/h4,7,9-11H,1-3,5-6,8H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLRDMXWMLHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.